Sodium 7-azido-1,1-difluoroheptane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is a chemical compound with the empirical formula C₇H₁₂F₂N₃NaO₂S. It is known for its unique structure, which includes an azido group, difluoroalkyl chain, and sulfinate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-azido-1,1-difluoroheptane-1-sulfinate typically involves the reaction of a precursor compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF). One common method involves the following steps :
- Dissolve the precursor compound in DMF.
- Add sodium azide to the solution.
- Stir the mixture at room temperature for a specified period.
- Isolate the product by filtration or precipitation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The sulfinate group can be oxidized or reduced under specific conditions.
Click Reactions: The azido group can undergo Huisgen cycloaddition (click reaction) with alkynes to form triazoles.
Common Reagents and Conditions
Sodium azide (NaN₃): Used in the synthesis of the compound.
Dimethylformamide (DMF): Common solvent for reactions involving this compound.
Alkynes: React with the azido group in click reactions.
Major Products Formed
Triazoles: Formed from click reactions with alkynes.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate has several scientific research applications, including:
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium 7-azido-1,1-difluoroheptane-1-sulfinate involves the reactivity of its functional groups. The azido group can participate in click reactions, forming stable triazole rings. The difluoroalkyl chain and sulfinate group contribute to the compound’s reactivity and stability in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate: Contains a chloro group instead of an azido group.
Sodium 1,1-difluoro-7-azidoheptylsulfinate: Another name for the same compound.
Uniqueness
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is unique due to its combination of azido, difluoroalkyl, and sulfinate groups. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C7H12F2N3NaO2S |
---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
sodium;7-azido-1,1-difluoroheptane-1-sulfinate |
InChI |
InChI=1S/C7H13F2N3O2S.Na/c8-7(9,15(13)14)5-3-1-2-4-6-11-12-10;/h1-6H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
FFNHIEJQAMGBCZ-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCN=[N+]=[N-])CCC(F)(F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.